Cas no 2246872-22-8 (1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid)

1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its pyrazole backbone and boronic acid functional group make it a versatile building block for synthesizing complex heterocyclic compounds, particularly in pharmaceutical and agrochemical research. The compound exhibits good stability under standard handling conditions and demonstrates reliable reactivity with aryl halides, enabling efficient C-C bond formation. Its structural features contribute to high selectivity in coupling reactions, making it valuable for constructing tailored molecular architectures. The product is typically supplied with high purity to ensure consistent performance in synthetic applications.
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid structure
2246872-22-8 structure
商品名:1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid
CAS番号:2246872-22-8
MF:C7H13BN2O2
メガワット:168.001321554184
CID:5174765
PubChem ID:66010145

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid 化学的及び物理的性質

名前と識別子

    • Boronic acid, B-[1-methyl-3-(1-methylethyl)-1H-pyrazol-4-yl]-
    • 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid
    • インチ: 1S/C7H13BN2O2/c1-5(2)7-6(8(11)12)4-10(3)9-7/h4-5,11-12H,1-3H3
    • InChIKey: SVLXAIHLUHTMEU-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CN(C)N=C1C(C)C)(O)O

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-152048-0.5g
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid
2246872-22-8
0.5g
$905.0 2023-06-05
Enamine
EN300-152048-2.5g
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid
2246872-22-8
2.5g
$1848.0 2023-06-05
Enamine
EN300-152048-0.05g
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid
2246872-22-8
0.05g
$792.0 2023-06-05
Enamine
EN300-152048-250mg
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid
2246872-22-8
250mg
$855.0 2023-09-26
Enamine
EN300-152048-50mg
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid
2246872-22-8
50mg
$780.0 2023-09-26
Enamine
EN300-152048-0.1g
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid
2246872-22-8
0.1g
$829.0 2023-06-05
Enamine
EN300-152048-0.25g
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid
2246872-22-8
0.25g
$867.0 2023-06-05
Enamine
EN300-152048-1.0g
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid
2246872-22-8
1g
$943.0 2023-06-05
Enamine
EN300-152048-5.0g
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid
2246872-22-8
5g
$2732.0 2023-06-05
Enamine
EN300-152048-100mg
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid
2246872-22-8
100mg
$817.0 2023-09-26

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid 関連文献

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acidに関する追加情報

Recent Advances in the Application of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic Acid (CAS: 2246872-22-8) in Chemical Biology and Pharmaceutical Research

The compound 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid (CAS: 2246872-22-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, medicinal chemistry, and bioconjugation. This boronic acid derivative serves as a critical building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique structural features, including the pyrazole ring and boronic acid moiety, enable it to participate in diverse chemical reactions, such as Suzuki-Miyaura cross-coupling, which is pivotal for constructing complex molecular architectures.

Recent studies have highlighted the role of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid in the design of covalent inhibitors targeting specific enzymes. For instance, researchers have utilized this compound to develop inhibitors for Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), both of which are implicated in various cancers. The boronic acid group facilitates reversible covalent binding with active-site serine or threonine residues, enhancing inhibitor potency and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity against BTK, with improved pharmacokinetic profiles compared to traditional non-covalent inhibitors.

In addition to its applications in covalent inhibition, 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid has been employed in the synthesis of boron-containing drugs, which are increasingly recognized for their therapeutic potential. Boron's ability to form stable adducts with biological targets, such as proteases and oxidases, has led to the development of novel therapeutics for conditions ranging from inflammatory diseases to bacterial infections. A recent preclinical study showcased the compound's utility in creating boron-based antibiotics that target bacterial cell wall synthesis, offering a promising avenue to combat antibiotic resistance.

Furthermore, the compound's compatibility with bioorthogonal chemistry has expanded its use in bioconjugation and targeted drug delivery. Researchers have functionalized nanoparticles and antibodies with 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid to achieve site-specific modifications, enabling precise therapeutic interventions. A 2024 report in Angewandte Chemie detailed its application in constructing antibody-drug conjugates (ADCs) with enhanced stability and efficacy, underscoring its potential in next-generation cancer therapies.

Despite these advancements, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Ongoing research aims to address these limitations through structural modifications and advanced formulation strategies. For example, a collaborative study between academic and industrial researchers is exploring the incorporation of this boronic acid derivative into polymeric micelles to improve its solubility and tumor-targeting capabilities. Such innovations are expected to further solidify its role in modern drug development.

In conclusion, 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylboronic acid (CAS: 2246872-22-8) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications span from covalent inhibitor design to bioconjugation, offering numerous opportunities for therapeutic innovation. As research continues to unravel its full potential, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing precision medicine.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD